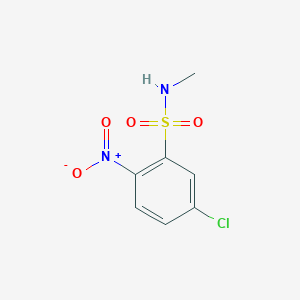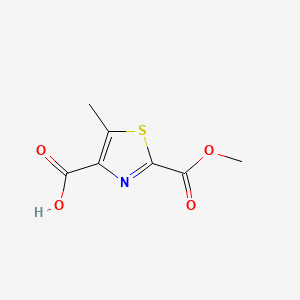![molecular formula C13H10F3NO2 B13543016 ethyl (Z)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B13543016.png)
ethyl (Z)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (Z)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoate is an organic compound with significant applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a cyano group, a trifluoromethyl group, and an ethyl ester group, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (Z)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoate typically involves the reaction between ethyl cyanoacetate and 4-(trifluoromethyl)benzaldehyde under basic conditions. The reaction proceeds via a Knoevenagel condensation, followed by an E/Z isomerization to yield the desired (Z)-isomer. The reaction conditions often include the use of a base such as piperidine or pyridine and a solvent like ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yields, and reduced production costs. The use of flow reactors also minimizes the formation of by-products and ensures a consistent quality of the final product.
化学反応の分析
Types of Reactions
Ethyl (Z)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl (Z)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of ethyl (Z)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The cyano group and the trifluoromethyl group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
類似化合物との比較
Ethyl (Z)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoate can be compared with other similar compounds, such as:
Methyl 3-[4-(trifluoromethyl)phenyl]prop-2-enoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-[4-(trifluoromethyl)phenyl]prop-2-enoate: Similar structure but without the cyano group.
Ethyl (Z)-2-cyano-3-[4-(fluoromethyl)phenyl]prop-2-enoate: Similar structure but with a fluoromethyl group instead of a trifluoromethyl group.
The uniqueness of this compound lies in the combination of the cyano group and the trifluoromethyl group, which imparts distinct chemical and biological properties.
特性
分子式 |
C13H10F3NO2 |
|---|---|
分子量 |
269.22 g/mol |
IUPAC名 |
ethyl (Z)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C13H10F3NO2/c1-2-19-12(18)10(8-17)7-9-3-5-11(6-4-9)13(14,15)16/h3-7H,2H2,1H3/b10-7- |
InChIキー |
LTVGCUOWZGIJQG-YFHOEESVSA-N |
異性体SMILES |
CCOC(=O)/C(=C\C1=CC=C(C=C1)C(F)(F)F)/C#N |
正規SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)C(F)(F)F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


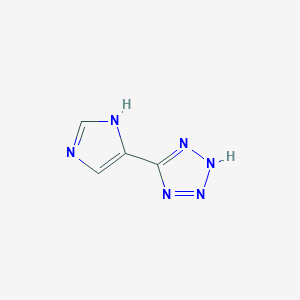
![6-Methyl-3-azabicyclo[3.2.0]heptane](/img/structure/B13542948.png)


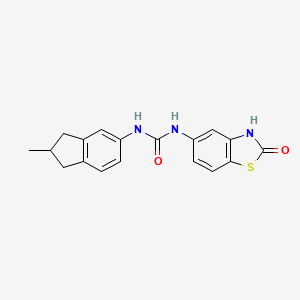


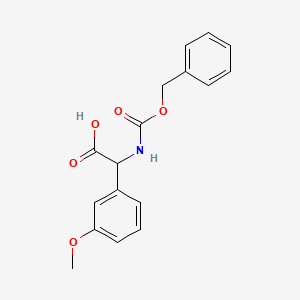
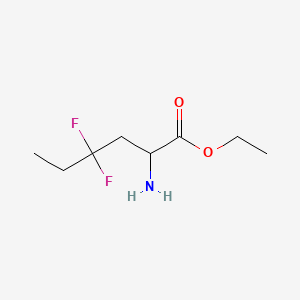
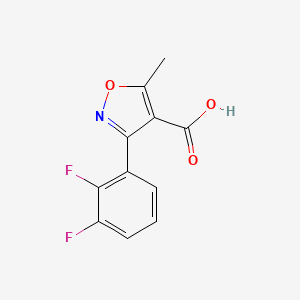
![2-Thiabicyclo[2.2.2]oct-5-ene-3-carboxylicacid](/img/structure/B13542989.png)
![N-[4-(1-amino-2-hydroxyethyl)phenyl]acetamide](/img/structure/B13543003.png)
